N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide is a chemical compound that belongs to the class of thiazole and isoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The compound features a thiazole ring fused to an isoxazole ring, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It’s known that the compound and its derivatives have been tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibition . These activities suggest that the compound may interact with multiple targets, making it a multi-target-directed ligand .
Mode of Action
The compound’s antioxidant properties suggest that it may neutralize harmful free radicals in the body . Its antibacterial and antifungal activities indicate that it may inhibit the growth of certain bacteria and fungi . The compound’s α-glucosidase inhibition activity suggests that it may interfere with the breakdown of complex carbohydrates into glucose, potentially making it useful in the management of diabetes .
Biochemical Pathways
The compound’s antioxidant, antibacterial, antifungal, and α-glucosidase inhibition activities suggest that it may affect multiple biochemical pathways. For instance, its antioxidant activity may involve the neutralization of free radicals, thereby protecting cells from oxidative damage . Its antibacterial and antifungal activities suggest that it may interfere with the growth and reproduction of certain bacteria and fungi . Its α-glucosidase inhibition activity indicates that it may affect carbohydrate metabolism, potentially influencing blood glucose levels .
Result of Action
The compound’s antioxidant, antibacterial, antifungal, and α-glucosidase inhibition activities suggest that it may have several molecular and cellular effects. For instance, its antioxidant activity may protect cells from oxidative damage, potentially preventing or mitigating conditions associated with oxidative stress . Its antibacterial and antifungal activities may help in combating infections caused by certain bacteria and fungi . Its α-glucosidase inhibition activity may influence blood glucose levels, potentially making it useful in the management of diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Formation of 5-acetyl-4-methylthiazole-2-yl chloride: This intermediate is prepared by reacting 4-methylthiazole-2-carboxylic acid with acetyl chloride in the presence of a suitable catalyst.
Coupling with 5-methylisoxazole-3-carboxylic acid: The intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid under controlled conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the thiazole or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antioxidant, antibacterial, and antifungal properties. It has been studied for its ability to inhibit enzymes such as α-glucosidase, which is important in the management of diabetes.
Medicine: In medicine, the compound is being explored for its therapeutic potential. Its multi-target-directed ligand properties make it a candidate for the development of new drugs for various diseases.
Industry: In industry, the compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and biological activities make it a valuable component in the development of new products.
Comparison with Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share a similar thiazole ring structure and exhibit similar biological activities.
5-methylisoxazole-3-carboxamide derivatives: These compounds contain the isoxazole ring and are used in various chemical and biological applications.
Uniqueness: N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its combination of thiazole and isoxazole rings, which contribute to its diverse biological activities and potential applications. Its multi-target-directed ligand properties set it apart from other similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-5-4-8(14-17-5)10(16)13-11-12-6(2)9(18-11)7(3)15/h4H,1-3H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVZCGUVKUIJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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